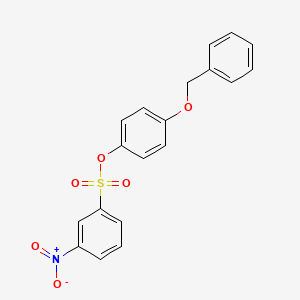

4-(benzyloxy)phenyl 3-nitrobenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of nitrobenzenesulfonate derivatives, including compounds similar to "4-(benzyloxy)phenyl 3-nitrobenzenesulfonate," often involves multi-step chemical reactions. For instance, phenyl 4-methyl-3-nitro-benzenesulfonate can be synthesized from 4-methyl-phenol under supersonic irradiation with high yield. This process may involve nitration and sulfonation steps to introduce the nitro and sulfonate groups, respectively (Lu Zhen-huang, 2009).

Molecular Structure Analysis

The molecular structure of nitrobenzenesulfonates is characterized by X-ray crystallography, which reveals details about the arrangement of atoms and molecular geometry. For instance, the crystal structure of phenyl 4-methyl-3-nitro-benzenesulfonate was found to be monoclinic, with a specific space group, indicating the precise three-dimensional arrangement of atoms within the crystal (Lu Zhen-huang, 2009).

Chemical Reactions and Properties

Nitrobenzenesulfonates participate in various chemical reactions, including nucleophilic substitution reactions, which are crucial for their synthetic utility. The reactivity is significantly influenced by the nitro and sulfonate groups, which can direct further chemical transformations (Kisseljova, Smyslová, Krchňák, 2014).

Physical Properties Analysis

The physical properties of "4-(benzyloxy)phenyl 3-nitrobenzenesulfonate" and similar compounds, such as solubility, melting point, and crystal structure, are determined using various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and for its application in synthesis and material science.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical species, stability under different conditions, and the ability to undergo specific reactions, are crucial for the practical applications of nitrobenzenesulfonates. Studies such as the aminolysis of 4-nitrobenzenesulfenyl chloride provide insights into the reaction mechanisms and conditions that influence the chemical behavior of these compounds (Jong Pal Lee, Sung Sik Lee, I. Koo, 2011).

Mecanismo De Acción

Target of Action

Related compounds such as n-[4-(benzyloxy)phenyl]glycinamide have been shown to target leukotriene a-4 hydrolase , and 4-Nitrophenyl (3S)-3-({N-[(benzyloxy)carbonyl]-L-phenylalanyl}amino)-5-phenyl-1-pentanesulfonate targets Cruzipain . These targets play crucial roles in various biological processes, including inflammation and parasitic infections, respectively.

Biochemical Pathways

Based on the targets of related compounds, it may influence pathways related to inflammation and parasitic infections .

Result of Action

Based on the targets of related compounds, it may have potential anti-inflammatory or anti-parasitic effects .

Propiedades

IUPAC Name |

(4-phenylmethoxyphenyl) 3-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6S/c21-20(22)16-7-4-8-19(13-16)27(23,24)26-18-11-9-17(10-12-18)25-14-15-5-2-1-3-6-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJYGOKMWZXQAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Phenylmethoxyphenyl) 3-nitrobenzenesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4936194.png)

![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4936200.png)

![2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B4936226.png)

![ethyl (2-bromo-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4936240.png)

![3-chloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B4936266.png)

![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide](/img/structure/B4936277.png)

![N-{[4-ethyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B4936281.png)

![N-[4-(benzyloxy)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4936289.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4936293.png)

![4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B4936296.png)

![1-[3-(3-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4936297.png)